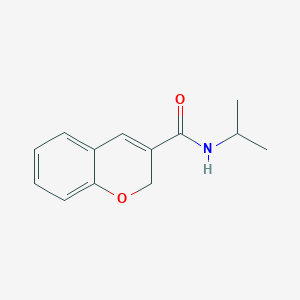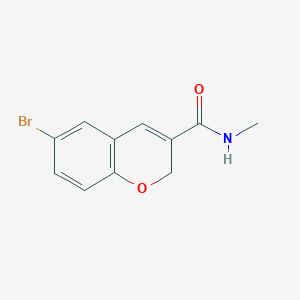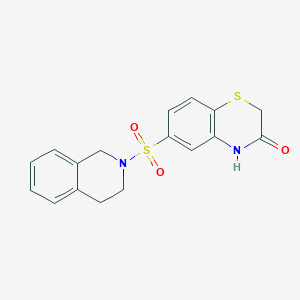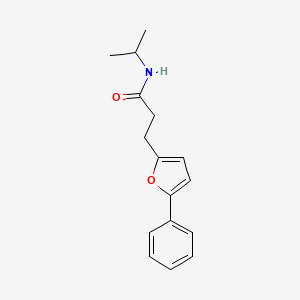![molecular formula C14H14ClN5 B7518612 N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of various autoimmune diseases. It is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.
Wirkmechanismus
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine selectively inhibits the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of these enzymes, N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine reduces the production of pro-inflammatory cytokines and other mediators that contribute to autoimmune disease.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, and increasing the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the activation and proliferation of immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for lab experiments is its selectivity for the JAK family of enzymes, which allows for more precise targeting of specific signaling pathways. However, its limitations include potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, including:
1. Investigating its potential for use in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more selective JAK inhibitors that target specific isoforms of the enzyme.
3. Studying the long-term safety and efficacy of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in clinical trials.
4. Investigating its potential for use in combination therapy with other autoimmune disease drugs.
5. Exploring the role of JAK inhibitors in cancer therapy, as JAK signaling pathways are often dysregulated in cancer cells.
In conclusion, N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a promising small molecule drug that has shown potential for the treatment of various autoimmune diseases. Its selective inhibition of the JAK family of enzymes offers a more precise approach to targeting specific signaling pathways, and its biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand its potential therapeutic applications and limitations.
Synthesemethoden
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the reaction of 4-chloro-2-nitroaniline with ethyl 2-bromoacetate, followed by reduction of the resulting nitro compound to the corresponding aniline. The aniline is then reacted with 1-methyl-1H-pyrazol-4-carboxylic acid to yield the desired pyrazolopyrimidine structure.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-20-14-12(8-19-20)13(17-9-18-14)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDJVPMXKMGSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)